molecular formula C22H15F2N5O2S B2678741 7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1185047-61-3

7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2678741
CAS RN: 1185047-61-3
M. Wt: 451.45
InChI Key: LVRNYSCBTJQCBH-UHFFFAOYSA-N
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Description

7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H15F2N5O2S and its molecular weight is 451.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on compounds with structures related to [1,2,4]triazolo[3,4-a]pyrazines has highlighted significant antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of new pyrazoline and pyrazole derivatives, including [1,2,4]triazolo derivatives, has shown promising results against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013). These findings suggest that derivatives of [1,2,4]triazolo[4,3-a]pyrazines could potentially be explored for their antimicrobial properties, offering a pathway for the development of new antibacterial and antifungal agents.

Pharmaceutical Development

Compounds similar to the query chemical have been studied for their potential as intermediates in pharmaceutical development. For example, a novel isolate of Pseudomonas pseudoalcaligenes has been used for the enantioselective production of a chiral intermediate of sitagliptin, a drug used to treat diabetes, highlighting the potential of triazolo[4,3-a]pyrazine derivatives in the synthesis of medically relevant compounds (Wei et al., 2016).

Anticancer Activity

The search for novel anticancer agents has also led to the exploration of [1,2,4]triazolo[3,4-a]pyrazines and their derivatives. A study on the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which are structurally related to the query compound, has shown that certain derivatives exhibit potent inhibitory activity against specific cancer cell lines (Reddy et al., 2013). This suggests that [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives may hold potential for anticancer drug development.

properties

IUPAC Name

7-(3,4-difluorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N5O2S/c1-12-19(14-4-2-3-5-17(14)25-12)18(30)11-32-22-27-26-20-21(31)28(8-9-29(20)22)13-6-7-15(23)16(24)10-13/h2-10,25H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRNYSCBTJQCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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